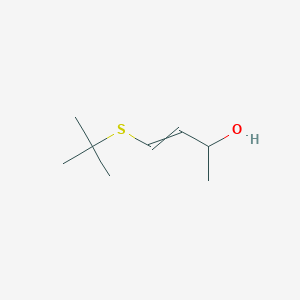
4-(tert-Butylsulfanyl)but-3-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-Butylsulfanyl)but-3-en-2-ol is an organic compound that features a tert-butylsulfanyl group attached to a butenol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butylsulfanyl)but-3-en-2-ol typically involves the reaction of tert-butylthiol with a suitable butenol precursor under controlled conditions. One common method involves the use of tert-butylmagnesium chloride as a starting material, which undergoes a multi-step synthesis process to yield the desired product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
4-(tert-Butylsulfanyl)but-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the tert-butylsulfanyl group.
科学的研究の応用
4-(tert-Butylsulfanyl)but-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(tert-Butylsulfanyl)but-3-en-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of intermediates and products that interact with biological or chemical systems.
類似化合物との比較
Similar Compounds
tert-Butylsulfinyl chloride: A related compound with a sulfinyl group instead of a sulfanyl group.
tert-Butylsulfanylphthalonitriles: Compounds with similar sulfanyl groups but different structural backbones.
2-(tert-Butylsulfanyl)ethan-1-ol: A compound with a shorter carbon chain but similar functional groups.
Uniqueness
4-(tert-Butylsulfanyl)but-3-en-2-ol is unique due to its specific combination of a tert-butylsulfanyl group and a butenol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
86254-71-9 |
|---|---|
分子式 |
C8H16OS |
分子量 |
160.28 g/mol |
IUPAC名 |
4-tert-butylsulfanylbut-3-en-2-ol |
InChI |
InChI=1S/C8H16OS/c1-7(9)5-6-10-8(2,3)4/h5-7,9H,1-4H3 |
InChIキー |
DYKMBCBFWKRLGB-UHFFFAOYSA-N |
正規SMILES |
CC(C=CSC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


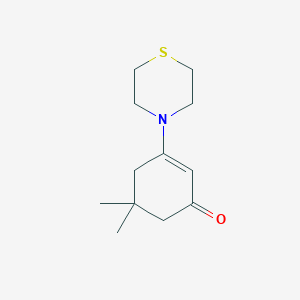
![1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14406010.png)
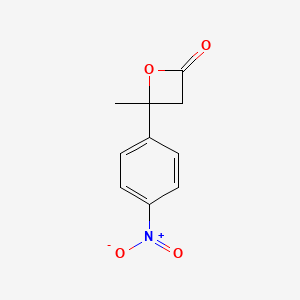
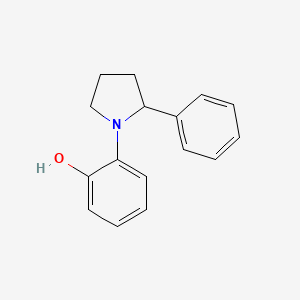
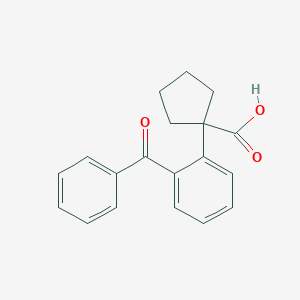
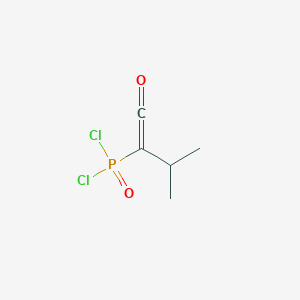
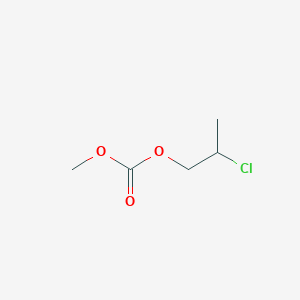
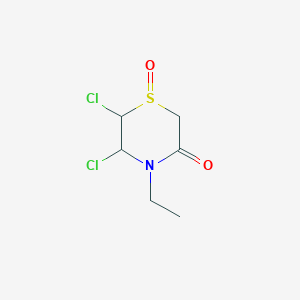
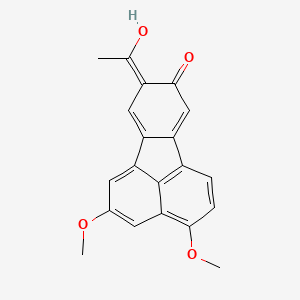

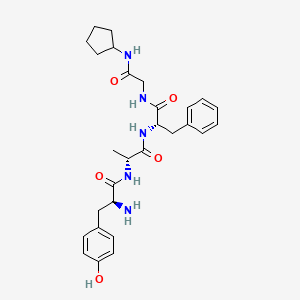
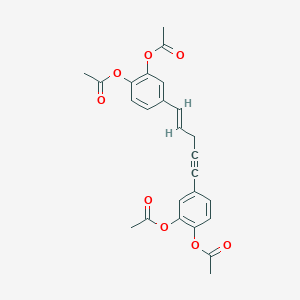

![3-(Hydroxyimino)-1-methyl-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile](/img/structure/B14406093.png)
